molecular formula C9H7N3O4 B5791893 2-cyano-N-methyl-3-(5-nitro-2-furyl)acrylamide

2-cyano-N-methyl-3-(5-nitro-2-furyl)acrylamide

Cat. No. B5791893
M. Wt: 221.17 g/mol
InChI Key: BKNJCDAVAWROQV-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-methyl-3-(5-nitro-2-furyl)acrylamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound is also known by its chemical name, N-methyl-5-nitro-2-(3-oxo-1-cyano-2-propenyl)benzamide.

Mechanism of Action

The mechanism of action of 2-cyano-N-methyl-3-(5-nitro-2-furyl)acrylamide involves its ability to undergo a photo-induced electron transfer reaction upon excitation with UV light. This results in the formation of a highly fluorescent species that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
2-cyano-N-methyl-3-(5-nitro-2-furyl)acrylamide has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to be stable under physiological conditions, making it an ideal probe for the detection of biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-methyl-3-(5-nitro-2-furyl)acrylamide in lab experiments include its high sensitivity, specificity, and stability under physiological conditions. However, its limitations include its high cost and the need for UV excitation, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the use of 2-cyano-N-methyl-3-(5-nitro-2-furyl)acrylamide in scientific research. These include the development of new synthesis methods to reduce the cost of the compound, the exploration of its use in the detection of other biological processes, and the development of new probes based on its structure. Additionally, there is potential for the use of this compound in clinical applications, such as the detection of protease activity in cancer cells.

Synthesis Methods

The synthesis of 2-cyano-N-methyl-3-(5-nitro-2-furyl)acrylamide involves the reaction of N-methyl-5-nitro-2-amino benzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using recrystallization techniques.

Scientific Research Applications

2-cyano-N-methyl-3-(5-nitro-2-furyl)acrylamide has been used in numerous scientific studies as a fluorescent probe for the detection of protein conformational changes. It has also been used as a substrate for the detection of protease activity and as a fluorescent label for the imaging of live cells.

properties

IUPAC Name

(E)-2-cyano-N-methyl-3-(5-nitrofuran-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-9(13)6(5-10)4-7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,11,13)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNJCDAVAWROQV-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC=C(O1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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